Cas no 2229636-67-1 (1-(1-{imidazo1,2-apyrazin-3-yl}cyclopropyl)ethan-1-ol)
1-(1-{imidazo1,2-apyrazin-3-yl}cyclopropyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(1-{imidazo1,2-apyrazin-3-yl}cyclopropyl)ethan-1-ol
- 2229636-67-1
- EN300-1727200
- 1-(1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropyl)ethan-1-ol
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- Inchi: 1S/C11H13N3O/c1-8(15)11(2-3-11)9-6-13-10-7-12-4-5-14(9)10/h4-8,15H,2-3H2,1H3
- InChI Key: ZAJYVBUKQAOVKL-UHFFFAOYSA-N
- SMILES: OC(C)C1(C2=CN=C3C=NC=CN23)CC1
Computed Properties
- Exact Mass: 203.105862047g/mol
- Monoisotopic Mass: 203.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 50.4Ų
1-(1-{imidazo1,2-apyrazin-3-yl}cyclopropyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1727200-1g |
1-(1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropyl)ethan-1-ol |
2229636-67-1 | 1g |
$1543.0 | 2023-09-20 | ||
| Enamine | EN300-1727200-5g |
1-(1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropyl)ethan-1-ol |
2229636-67-1 | 5g |
$4475.0 | 2023-09-20 | ||
| Enamine | EN300-1727200-10g |
1-(1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropyl)ethan-1-ol |
2229636-67-1 | 10g |
$6635.0 | 2023-09-20 | ||
| Enamine | EN300-1727200-0.05g |
1-(1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropyl)ethan-1-ol |
2229636-67-1 | 0.05g |
$1296.0 | 2023-09-20 | ||
| Enamine | EN300-1727200-0.1g |
1-(1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropyl)ethan-1-ol |
2229636-67-1 | 0.1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1727200-0.25g |
1-(1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropyl)ethan-1-ol |
2229636-67-1 | 0.25g |
$1420.0 | 2023-09-20 | ||
| Enamine | EN300-1727200-0.5g |
1-(1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropyl)ethan-1-ol |
2229636-67-1 | 0.5g |
$1482.0 | 2023-09-20 | ||
| Enamine | EN300-1727200-1.0g |
1-(1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropyl)ethan-1-ol |
2229636-67-1 | 1g |
$1543.0 | 2023-06-04 | ||
| Enamine | EN300-1727200-2.5g |
1-(1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropyl)ethan-1-ol |
2229636-67-1 | 2.5g |
$3025.0 | 2023-09-20 | ||
| Enamine | EN300-1727200-5.0g |
1-(1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropyl)ethan-1-ol |
2229636-67-1 | 5g |
$4475.0 | 2023-06-04 |
1-(1-{imidazo1,2-apyrazin-3-yl}cyclopropyl)ethan-1-ol Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 1-(1-{imidazo1,2-apyrazin-3-yl}cyclopropyl)ethan-1-ol
Comprehensive Overview of 1-(1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropyl)ethan-1-ol (CAS No. 2229636-67-1)
The compound 1-(1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropyl)ethan-1-ol (CAS No. 2229636-67-1) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring an imidazo[1,2-a]pyrazine core fused with a cyclopropyl group, makes it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications as a kinase inhibitor or modulator of cellular signaling pathways, aligning with current trends in precision medicine and targeted therapies.
In recent years, the demand for novel heterocyclic compounds like 1-(1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropyl)ethan-1-ol has surged due to their versatility in medicinal chemistry. The imidazo[1,2-a]pyrazine scaffold is known for its bioisosteric properties, often serving as a replacement for purine bases in drug design. This characteristic has led to its exploration in treatments for inflammatory diseases, oncology, and central nervous system disorders—areas that dominate current healthcare discussions and Google search trends related to "next-generation therapeutics."
Synthetic accessibility and derivatization potential of CAS No. 2229636-67-1 have been key focus areas in organic chemistry forums. The cyclopropyl moiety introduces steric constraints that can enhance metabolic stability—a hot topic in drug development circles searching for "improved drug half-life strategies." Meanwhile, the hydroxyl group offers a handle for further functionalization, making this compound a valuable building block in combinatorial chemistry libraries.
Analytical characterization of 1-(1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropyl)ethan-1-ol typically involves advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography—methods frequently queried in scientific databases. Its physicochemical properties (logP, PSA, and molecular weight) suggest good bioavailability, addressing common search queries about "drug-like molecules" in pharmaceutical SEO spaces. The compound's chiral center also raises interesting questions about enantioselective synthesis, a trending subject in asymmetric catalysis research.
From a commercial perspective, suppliers of CAS No. 2229636-67-1 often highlight its application in high-throughput screening programs. The growing interest in imidazo[1,2-a]pyrazine derivatives correlates with PubMed citation spikes and patent filings, particularly in kinase inhibitor development—a response to the global search surge for "cancer signaling pathway blockers." Current Good Manufacturing Practice (cGMP) production of this compound remains a niche but expanding market segment.
Environmental and safety assessments of 1-(1-{imidazo[1,2-a]pyrazin-3-yl}cyclopropyl)ethan-1-ol follow standard OECD guidelines, with particular attention to its biodegradation profile—a concern frequently raised in sustainable chemistry webinars. Its structural features suggest potential photostability advantages over related heterocycles, answering frequent formulation queries about "light-sensitive API stabilization."
Future research directions for this compound likely involve structure-activity relationship (SAR) studies, as indicated by conference proceedings and grant funding patterns. The scientific community's interest in imidazo[1,2-a]pyrazine scaffolds continues to grow, with CAS No. 2229636-67-1 representing an important structural subclass. Its appearance in recent virtual screening databases confirms its relevance to AI-driven drug discovery—one of the most searched topics in computational chemistry today.
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